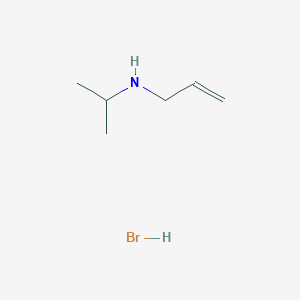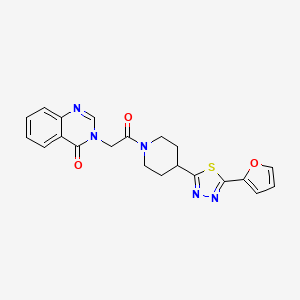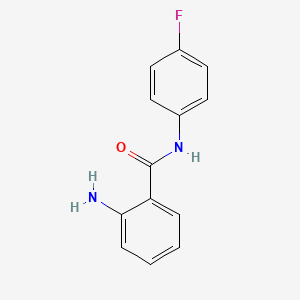![molecular formula C24H20BrN3O2S2 B2841312 7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1185169-52-1](/img/structure/B2841312.png)
7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that belongs to the class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds are characterized by a pyrimidine ring fused with a thiophene ring . They have been found to exhibit various types of pharmacological activity, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized through various methods . One effective method involves the Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core structure, with various substituents attached to it . The exact structure would depend on the nature and position of these substituents.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- This compound has been synthesized and characterized in various studies, contributing to the field of organic chemistry and molecular structure analysis. For instance, a study conducted by Kökbudak et al. (2020) involved the synthesis of similar compounds and their characterization using NMR, FT-IR spectroscopies, and elemental analyses. Such studies are pivotal in understanding the molecular properties and structure of these compounds (Kökbudak et al., 2020).
Antitumor Activity
- Compounds similar to 7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one have shown promising antitumor activities. For example, Edrees and Farghaly (2017) synthesized compounds that exhibited potent antitumor activity against HEPG-2 liver cancer cell line and MCF-7 breast cancer cell line (Edrees & Farghaly, 2017).
Antibacterial Activity
- Several studies have reported the synthesis of compounds with structures similar to the compound , which exhibited antibacterial properties. Salahuddin et al. (2009) synthesized novel series of pyrimidines that were tested against both Gram-positive and Gram-negative bacteria, demonstrating their potential as antibacterial agents (Salahuddin, Kakad, & Shantakumar, 2009).
Antimicrobial and Antifungal Activity
- Compounds with a similar chemical structure have shown significant antimicrobial and antifungal activities. Mittal, Sarode, and Vidyasagar (2011) synthesized tricyclic compounds that demonstrated substantial anti-bacterial and anti-fungal activities, highlighting the potential application of such compounds in treating microbial infections (Mittal, Sarode, & Vidyasagar, 2011).
Anti-HIV Activity
- Research has also explored the use of similar compounds in the context of anti-HIV activity. Novikov et al. (2004) synthesized pyrimidin-4(3H)-one derivatives that showed inhibitory properties against human immunodeficiency virus (HIV) in vitro (Novikov, Ozerov, Sim, & Buckheit, 2004).
Wirkmechanismus
The mechanism of action of this compound would depend on its exact structure and the biological target it interacts with. Some thieno[2,3-d]pyrimidin-4(3H)-ones have been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
11-acetyl-5-[(3-bromophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O2S2/c1-15(29)27-11-10-19-20(13-27)32-22-21(19)23(30)28(18-8-3-2-4-9-18)24(26-22)31-14-16-6-5-7-17(25)12-16/h2-9,12H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDDXLMQJWXCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=CC=C4)Br)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2841229.png)
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2841230.png)



![5-((2,6-Dimethylmorpholino)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841239.png)
![(2-Azabicyclo[3.2.0]heptan-1-yl)methanol](/img/structure/B2841241.png)
![8-(3-Chloro-4-methylphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2841242.png)
![2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2841243.png)

![1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2841245.png)
![Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate](/img/structure/B2841246.png)
![N-(2-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841247.png)
